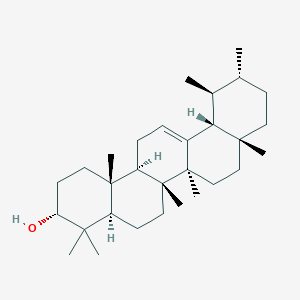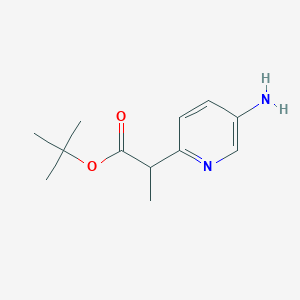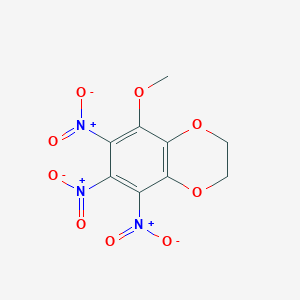
4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. TFP is a pyrazole derivative, which is a class of compounds that has been extensively studied for their biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of TFP is not well understood, but it is believed to involve the interaction of TFP with specific targets, such as metal ions, ion channels, and receptors. TFP has been shown to selectively bind to copper ions through the formation of a stable complex, which can be detected using fluorescence spectroscopy. TFP has also been shown to modulate the activity of ion channels and receptors, possibly through the alteration of their conformation or function.
Biochemical and physiological effects:
The biochemical and physiological effects of TFP are not well characterized, but it has been shown to have potential therapeutic applications. TFP has been shown to modulate the activity of the TRPV1 channel, which is involved in pain perception and inflammation. TFP has also been shown to modulate the activity of the GABA receptor, which is involved in the regulation of neuronal activity and anxiety. TFP has potential as a therapeutic agent for the treatment of pain, inflammation, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
TFP has several advantages for lab experiments, including its high selectivity and sensitivity for metal ions, its ability to modulate the activity of ion channels and receptors, and its potential therapeutic applications. However, TFP has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of TFP, including the development of more efficient synthesis methods, the characterization of its mechanism of action, and the evaluation of its potential therapeutic applications. TFP has potential as a therapeutic agent for the treatment of pain, inflammation, and anxiety, and further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. In addition, TFP can be used as a tool for studying the role of metal ions, ion channels, and receptors in biological systems, and further studies are needed to elucidate its interactions with these targets.
Synthesemethoden
TFP can be synthesized using various methods, including the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethylamine and propylamine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO, and the product is purified through column chromatography or recrystallization. The yield of TFP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and stoichiometry of the reactants.
Wissenschaftliche Forschungsanwendungen
TFP has been studied for its potential use in various applications, including as a fluorescent probe for detecting metal ions, as a ligand for metal-catalyzed reactions, and as a modulator of ion channels and receptors. TFP has been shown to selectively bind to copper ions and can be used for detecting copper ions in biological samples. TFP has also been used as a ligand for copper-catalyzed reactions, such as the synthesis of pyrazoles and pyridines. In addition, TFP has been shown to modulate the activity of ion channels and receptors, such as the TRPV1 channel and the GABA receptor.
Eigenschaften
IUPAC Name |
4-amino-N-propyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-2-3-14-8(17)7-6(13)4-16(15-7)5-9(10,11)12/h4H,2-3,5,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIRQTSABJSPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 5-(4-chlorophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828272.png)





![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2828282.png)




![(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2828290.png)